ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate
CAS No.:
Cat. No.: VC9661348
Molecular Formula: C16H20N6O3
Molecular Weight: 344.37 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate -](/images/structure/VC9661348.png)
Molecular Formula | C16H20N6O3 |
---|---|
Molecular Weight | 344.37 g/mol |
IUPAC Name | ethyl 4-[4-methyl-3-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C16H20N6O3/c1-3-25-16(24)21-8-6-20(7-9-21)15(23)13-5-4-12(2)14(10-13)22-11-17-18-19-22/h4-5,10-11H,3,6-9H2,1-2H3 |
Standard InChI Key | ALFTYFRPDRTXDD-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N3C=NN=N3 |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N3C=NN=N3 |
Structural Features and Molecular Properties
Chemical Architecture
The compound’s IUPAC name, ethyl 4-[4-methyl-3-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate, reflects its modular structure (Table 1). The central benzoyl group () is substituted at the 3-position with a 1H-tetrazole ring () and at the 4-position with a methyl group (). This aromatic system is conjugated to a piperazine ring (), which is further esterified with an ethyl carboxylate group () at the 1-position .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 344.37 g/mol |
IUPAC Name | Ethyl 4-[4-methyl-3-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N3C=NN=N3 |
InChI Key | ALFTYFRPDRTXDD-UHFFFAOYSA-N |
CAS Number | 1219580-53-6 |
The tetrazole ring, a nitrogen-rich heterocycle, contributes to the molecule’s polarity and hydrogen-bonding capacity, while the piperazine moiety enhances solubility and conformational flexibility. The ethyl carboxylate group introduces steric bulk and modulates lipophilicity, influencing membrane permeability and pharmacokinetic behavior.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for validating the compound’s structure. -NMR would reveal distinct signals for the ethyl group’s methyl protons (~1.2 ppm, triplet) and methylene protons (~4.1 ppm, quartet), alongside aromatic protons from the benzoyl and tetrazole rings (7.0–8.5 ppm). High-Resolution MS (HRMS) would confirm the molecular ion peak at m/z 344.37, consistent with the molecular formula .
Synthesis and Optimization Strategies
Reaction Optimization
Yield and purity depend on strict control of reaction parameters:
-
Temperature: Tetrazole cyclization requires 0–5°C to minimize side reactions .
-
Catalyst Loading: 5% Pd-C for nitro reduction ensures complete conversion without over-hydrogenation.
-
pH Management: Tetrazole formation necessitates acidic conditions (pH 2–3) to protonate intermediates .
Challenges and Future Directions
While the compound’s in silico and in vitro profiles are promising, in vivo toxicity and bioavailability studies are lacking. Structural modifications, such as replacing the ethyl group with a polyethylene glycol (PEG) chain, could enhance aqueous solubility. Additionally, enantiomeric resolution is warranted, as chiral piperazine centers may influence pharmacological efficacy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume